molecular formula C9H10ClNS B14784522 Benzo[b]thiophen-3-yl-methylamine hydrochloride salt

Benzo[b]thiophen-3-yl-methylamine hydrochloride salt

Cat. No.: B14784522
M. Wt: 199.70 g/mol
InChI Key: OTQSNKBHYGDYBK-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-3-yl-methylamine hydrochloride salt is an organosulfur compound that features a benzothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the aryne reaction with alkynyl sulfides, which allows for the formation of a wide range of 3-substituted benzothiophenes . The reaction conditions often include the use of o-silylaryl triflates and alkynyl sulfides in an intermolecular manner.

Industrial Production Methods: Industrial production methods for benzo[b]thiophen-3-yl-methylamine hydrochloride salt may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed reactions, such as palladium-catalyzed coupling reactions, can be employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-3-yl-methylamine hydrochloride salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and thioethers.

Scientific Research Applications

Benzo[b]thiophen-3-yl-methylamine hydrochloride salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzo[b]thiophen-3-yl-methylamine hydrochloride salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophen-3-yl-methylamine hydrochloride salt is unique due to the presence of the methylamine group at the 3-position, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.

Properties

Molecular Formula

C9H10ClNS

Molecular Weight

199.70 g/mol

IUPAC Name

N-methyl-1-benzothiophen-3-amine;hydrochloride

InChI

InChI=1S/C9H9NS.ClH/c1-10-8-6-11-9-5-3-2-4-7(8)9;/h2-6,10H,1H3;1H

InChI Key

OTQSNKBHYGDYBK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CSC2=CC=CC=C21.Cl

Origin of Product

United States

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